molecular formula C14H11N3O3S B11437087 N-(3-methoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(3-methoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11437087
M. Wt: 301.32 g/mol
InChI Key: OPKGCJNCHQTSRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of various thiazolopyrimidine derivatives, depending on the substituents on the aromatic aldehyde.

Industrial Production Methods

the principles of green chemistry, such as atom economy and environmental safety, are often applied in the synthesis of thiazolopyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various reduced thiazolopyrimidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to dopaquinone, a key step in melanin production . This inhibition can help manage hyperpigmentation disorders.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

IUPAC Name

N-(3-methoxyphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C14H11N3O3S/c1-20-10-4-2-3-9(7-10)16-12(18)11-8-15-14-17(13(11)19)5-6-21-14/h2-8H,1H3,(H,16,18)

InChI Key

OPKGCJNCHQTSRX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.